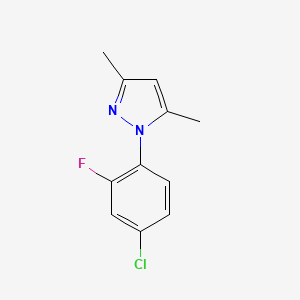

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole

CAS No.: 164982-01-8

Cat. No.: VC11717815

Molecular Formula: C11H10ClFN2

Molecular Weight: 224.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 164982-01-8 |

|---|---|

| Molecular Formula | C11H10ClFN2 |

| Molecular Weight | 224.66 g/mol |

| IUPAC Name | 1-(4-chloro-2-fluorophenyl)-3,5-dimethylpyrazole |

| Standard InChI | InChI=1S/C11H10ClFN2/c1-7-5-8(2)15(14-7)11-4-3-9(12)6-10(11)13/h3-6H,1-2H3 |

| Standard InChI Key | WALQKLLVTNFKKR-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=C(C=C(C=C2)Cl)F)C |

| Canonical SMILES | CC1=CC(=NN1C2=C(C=C(C=C2)Cl)F)C |

Introduction

Structural and Molecular Characteristics

1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at position 1 with a 4-chloro-2-fluorophenyl group and methyl groups at positions 3 and 5. Its molecular formula is C₁₂H₁₁ClFN₂, with a molecular weight of 243.68 g/mol. Key physicochemical properties inferred from analogous compounds include:

The electron-withdrawing chloro and fluoro substituents on the phenyl ring enhance the compound’s stability and potential interactions with biological targets, while the methyl groups improve lipophilicity .

Synthetic Pathways and Optimization

General Pyrazole Synthesis Strategies

Pyrazole derivatives are typically synthesized via:

-

Knorr Pyrazole Synthesis: Cyclocondensation of hydrazines with 1,3-diketones .

-

Cyclization Reactions: Using α,β-unsaturated ketones or aldehydes with hydrazines .

For 1-(4-chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole, a plausible route involves:

-

Step 1: Preparation of 4-chloro-2-fluorophenyl hydrazine from 4-chloro-2-fluoroaniline.

-

Step 2: Reaction with pentane-2,4-dione (a 1,3-diketone) under acidic conditions to form the pyrazole ring .

Example Reaction:

This method aligns with procedures used for analogous compounds, such as the synthesis of 5-chloro-4-methyl-2-[5-(pentafluorophenyl)-1H-pyrazol-3-yl]phenol .

Physicochemical and Spectroscopic Data

Spectral Characterization (Predicted)

-

¹H NMR (CDCl₃):

-

δ 2.25 (s, 6H, CH₃),

-

δ 6.85–7.45 (m, 3H, aromatic),

-

δ 7.90 (s, 1H, pyrazole H).

-

-

FTIR (KBr):

-

1600 cm⁻¹ (C=N stretch),

-

750 cm⁻¹ (C-Cl stretch),

-

1250 cm⁻¹ (C-F stretch).

-

These predictions align with data for structurally similar compounds like G639-0564 .

Industrial and Research Applications

Pharmaceutical Development

The compound’s balance of lipophilicity (logP ~3.1) and moderate polarity makes it a candidate for:

-

Central nervous system (CNS) drugs: Ability to cross the blood-brain barrier.

-

Anticancer agents: Halogenated pyrazoles induce apoptosis in cancer cell lines .

Agricultural Chemistry

Chloro-fluorophenyl pyrazoles are explored as herbicides and fungicides due to their stability under environmental conditions .

Challenges and Future Directions

-

Synthetic Scalability: Optimizing yields for large-scale production.

-

Toxicological Profiling: Assessing hepatotoxicity and genotoxicity in vitro.

-

Target Identification: Screening against kinase and GPCR libraries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume